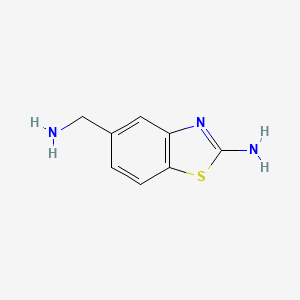

5-(Aminomethyl)-1,3-benzothiazol-2-amine

Description

Contextualization within Benzothiazole (B30560) Chemistry and Medicinal Chemistry Research

Benzothiazole, a heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. benthamscience.com This core structure is a key component in many biologically active molecules, making it a "privileged scaffold" in medicinal chemistry. derpharmachemica.com The presence of sulfur and nitrogen atoms in the benzothiazole ring allows for various chemical modifications, leading to a diverse array of derivatives with different pharmacological properties. benthamscience.com Researchers in medicinal chemistry focus on synthesizing and evaluating these derivatives to develop new therapeutic agents. jchemrev.comnih.gov The versatility of the benzothiazole scaffold allows it to interact with a wide range of biological targets. iajesm.in

The field of benzothiazole chemistry is a rapidly developing area within medicinal chemistry, with ongoing efforts to discover novel compounds with enhanced therapeutic potential. benthamscience.com The unique structural features of benzothiazoles, such as the methyne center in the thiazole ring, contribute to their high bioactivity. benthamscience.com

Significance of the 1,3-Benzothiazol-2-amine Scaffold in Contemporary Drug Discovery and Development Research

The 1,3-benzothiazol-2-amine scaffold, a key feature of 5-(Aminomethyl)-1,3-benzothiazol-2-amine, is of particular importance in drug discovery. The amino group at the 2-position provides a site for further chemical modifications, allowing for the creation of a large library of derivatives. nih.govresearchgate.net This structural feature has been associated with a broad spectrum of biological activities.

Historically, 2-aminobenzothiazole (B30445) derivatives were recognized for their muscle relaxant properties in the 1950s. derpharmachemica.com A notable example of a drug with this scaffold is Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS). derpharmachemica.com The discovery of Riluzole's pharmacological profile spurred further interest in this class of compounds. derpharmachemica.com

Modern research has demonstrated that derivatives of 2-aminobenzothiazole exhibit a wide range of pharmacological effects, as detailed in the table below:

| Biological Activity | Description |

| Anticancer | Inhibition of cancer cell growth through various mechanisms. jchemrev.comnih.gov |

| Antimicrobial | Activity against a range of bacteria and fungi. nih.govresearchgate.netucl.ac.be |

| Anti-inflammatory | Reduction of inflammation. researchgate.netjchemrev.com |

| Anticonvulsant | Prevention or reduction of the severity of seizures. jchemrev.comnih.gov |

| Antiviral | Inhibition of viral replication. benthamscience.comnih.gov |

| Antioxidant | Neutralization of harmful free radicals. jchemrev.com |

| Antitubercular | Activity against Mycobacterium tuberculosis. jchemrev.comnih.gov |

| Antidiabetic | Management of blood sugar levels. jchemrev.com |

The ability of the 2-aminobenzothiazole scaffold to serve as a basis for drugs with such diverse activities underscores its importance in the ongoing search for new and effective treatments for a variety of diseases. researchgate.net

Overview of Current Academic Research Landscape and Key Investigational Challenges

The current academic research landscape for novel benzothiazole derivatives like 5-(Aminomethyl)-1,3-benzothiazol-2-amine is focused on synthesis, characterization, and biological evaluation. A primary challenge in the investigation of new compounds is the development of efficient and scalable synthetic routes. mdpi.commdpi.com For 5-(Aminomethyl)-1,3-benzothiazol-2-amine, this would involve the introduction of the aminomethyl group at the 5-position of the benzothiazole ring, which may require multi-step synthetic strategies.

A significant hurdle in the research of new chemical entities is the comprehensive characterization of their biological activity. This involves extensive screening against various biological targets to identify potential therapeutic applications. The specific biological profile of 5-(Aminomethyl)-1,3-benzothiazol-2-amine is yet to be fully elucidated, presenting an open area for investigation.

Furthermore, medicinal chemistry research faces the ongoing challenge of optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For a new compound like 5-(Aminomethyl)-1,3-benzothiazol-2-amine, this would involve structure-activity relationship (SAR) studies to understand how modifications to its chemical structure affect its biological activity. The lack of extensive published research specifically on 5-(Aminomethyl)-1,3-benzothiazol-2-amine suggests that it may be a relatively new or underexplored compound, highlighting both the opportunity for novel discoveries and the inherent challenges of pioneering research in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

5-(aminomethyl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H9N3S/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,4,9H2,(H2,10,11) |

InChI Key |

DEQFSAWUCDAXIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CN)N=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 5 Aminomethyl 1,3 Benzothiazol 2 Amine and Its Analogues

Established Synthetic Pathways for the 1,3-Benzothiazol-2-amine Core Structure

The synthesis of the 1,3-benzothiazol-2-amine core is a well-established area of heterocyclic chemistry. researchgate.net The most prevalent methods involve the cyclization of aniline (B41778) derivatives or the condensation of 2-aminothiophenols with various electrophilic partners. mdpi.comijper.org

One common and historic approach involves the reaction of substituted anilines with a thiocyanate (B1210189) salt (such as KSCN or NH₄SCN) in the presence of bromine in a solvent like acetic acid. derpharmachemica.comsphinxsai.comresearchgate.net This reaction proceeds through an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization to form the 2-aminobenzothiazole (B30445) ring.

Another major pathway is the oxidative cyclization of thiobenzanilides, often referred to as the Jacobson-Hugershoff synthesis. ijper.org These thiobenzanilides are typically prepared from the corresponding anilines.

Modern methods often focus on improving efficiency, yield, and environmental friendliness by employing various catalysts, microwave irradiation, or ultrasound-mediated conditions. tandfonline.commdpi.com

Multi-component Reaction Approaches in Benzothiazole (B30560) Synthesis

Multi-component reactions (MCRs) have gained prominence as powerful tools in synthetic chemistry due to their efficiency in constructing complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. researchgate.net Several MCRs have been developed for the synthesis of benzothiazole derivatives.

A notable example is the three-component reaction involving 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound. mdpi.com This Sc(OTf)₃-catalyzed, microwave-assisted reaction leads to the formation of annulated products bearing pharmacophore motifs. mdpi.com Another approach describes a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425), which proceeds under mild conditions to form the benzothiazole core with simultaneous formation of C-N and C-S bonds. mdpi.com Ultrasound has also been employed to mediate the three-component reaction of 2-amino-benzothiazole, an aldehyde, and an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile) in ethanol (B145695), yielding functionalized pyrimidine-fused benzothiazoles in excellent yields. tandfonline.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Aminobenzothiazole, Aldehyde, 1,3-Diketone | Sc(OTf)₃, Microwave | Annulated Benzothiazoles | mdpi.com |

| 2-Aminothiophenol, Thiol, Oxalyl chloride | n-Tetrabutylammonium iodide (TBAI) | 2-Substituted Benzothiazoles | mdpi.com |

| 2-Aminobenzothiazole, Aldehyde, Malononitrile | Ultrasound, Ethanol, RT | Benzo tandfonline.comnih.govthiazolo[3,2-a]pyrimidines | tandfonline.com |

| o-Iodoanilines, K₂S, DMSO | None | 2-Unsubstituted Benzothiazoles | organic-chemistry.org |

Condensation Reaction Mechanisms for Benzothiazole Formation

The most fundamental and widely used method for synthesizing the benzothiazole ring is the condensation reaction of 2-aminothiophenol with a variety of carbon electrophiles. mdpi.comekb.eg These electrophiles can include aldehydes, carboxylic acids, acyl chlorides, ketones, and nitriles. ekb.egmdpi.com

When an aldehyde is used, the reaction mechanism typically begins with a nucleophilic attack by the primary amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. ekb.eg This forms a Schiff base or an intermediate carbinolamine, which then undergoes intramolecular cyclization via nucleophilic attack by the thiol group onto the imine carbon. The resulting benzothiazoline (B1199338) intermediate is subsequently oxidized to the aromatic benzothiazole. ekb.eg This final oxidation step often occurs via air oxidation or can be facilitated by the addition of an oxidizing agent like H₂O₂ or DMSO. mdpi.comekb.eg

The reaction can be catalyzed by a wide range of catalysts, including Brønsted or Lewis acids, metal catalysts, nanoparticles, and even biocatalysts, often under green chemistry conditions (e.g., in water or solvent-free). mdpi.comorganic-chemistry.orgekb.egmdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently promoted by a mixture of H₂O₂/HCl in ethanol at room temperature. mdpi.com Similarly, the reaction with carboxylic acids can be achieved by heating with dehydrating agents like polyphosphoric acid (PPA) or using catalysts such as MeSO₃H/SiO₂. nih.gov

| 2-Aminothiophenol Reactant | Condensation Partner | Catalyst/Conditions | Product Type | Reference |

| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Carboxylic Acids | MeSO₃H/SiO₂, 140°C | 2-Alkyl/Arylbenzothiazoles | nih.gov |

| 2-Aminothiophenol | Benzaldehydes | Sodium hydrosulfite, Water/Ethanol, Reflux | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Diethyl oxalate | Water, Reflux | Ethyl benzothiazole-2-carboxylate | ekb.eg |

Regioselective Functionalization at the 5-(Aminomethyl) Position

Introducing substituents onto the benzene (B151609) ring of the benzothiazole core requires regioselective control. The electronic nature of the fused heterocyclic system dictates the positions most susceptible to electrophilic or nucleophilic attack. For 2,1,3-benzothiadiazole, a related heterocyclic system, Ir-catalyzed C-H borylation has been shown to be highly regioselective for the C5 position. nih.govacs.org This suggests that the C5 position of the benzothiazole ring is a viable site for targeted functionalization.

Strategies for Introducing the Aminomethyl Moiety

Directly introducing an aminomethyl group onto the pre-formed benzothiazole ring is challenging. A more common and reliable strategy involves a multi-step sequence starting from a benzothiazole derivative functionalized at the 5-position with a group that can be converted into an aminomethyl moiety.

A plausible synthetic route would begin with the synthesis of a 5-nitro-2-aminobenzothiazole. This can be achieved by using 4-nitro-2-aminothiophenol as the starting material in a condensation reaction. The nitro group at the 5-position can then be reduced to a primary amine (5-amino-2-aminobenzothiazole). Subsequently, this 5-amino group can be converted to the target 5-aminomethyl group through various established organic transformations.

Alternatively, one could start with a 5-carboxy- or 5-cyano-2-aminobenzothiazole. The carboxylic acid or nitrile can then be reduced to the corresponding aminomethyl group. For example, a 5-carboxy derivative could be converted to an amide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) to yield the aminomethyl group.

Post-synthesis Derivatization Techniques at the 5-Position

Once the 5-(aminomethyl)-1,3-benzothiazol-2-amine core is synthesized, the primary amino group of the aminomethyl moiety is available for a wide range of derivatization reactions. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecules.

Standard reactions for primary amines can be employed, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines. nih.gov

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates. nih.gov

These derivatization techniques are crucial for building libraries of analogues for various applications and for attaching the core structure to other molecular scaffolds. nih.gov

Modern Approaches to Synthesis: Green Chemistry Principles and Atom Economy

Recent advancements in the synthesis of benzothiazole derivatives have focused on developing environmentally benign and efficient methodologies that align with the principles of green chemistry and atom economy. nih.govmdpi.comnih.gov These modern approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. mdpi.comnih.gov

Key strategies include one-pot, multi-component reactions that maximize atom economy by incorporating most or all of the atoms from the reactants into the final product. nih.govmdpi.com An example is the scandium triflate-catalyzed, microwave-assisted three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones, which proceeds with high atom economy. mdpi.com

The use of green solvents is another cornerstone of these modern syntheses. Reactions have been successfully performed in water or glycerol (B35011), which are non-toxic, biodegradable, and recyclable alternatives to volatile organic compounds. rsc.orgorgchemres.orgnih.gov For example, 2-arylbenzothiazoles can be synthesized via the condensation of 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature without a catalyst. nih.gov Similarly, the synthesis of benzothiazole-2-thiols has been achieved in water using tetramethylthiuram disulfide. rsc.org

Catalyst choice has also shifted towards more sustainable options. Heterogeneous catalysts, such as SnP₂O₇, are being employed as they can be easily recovered and reused, reducing waste and cost. nih.govmdpi.com Furthermore, solvent-free reactions, often assisted by microwave irradiation, offer rapid and efficient synthesis pathways with high yields. mdpi.com

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

| Green Solvents | Use of water or glycerol; non-toxic, biodegradable. | Condensation of 2-aminothiophenol with aldehydes in glycerol. | nih.gov |

| Atom Economy | One-pot, multi-component reactions. | Three-component reaction of 2-aminobenzothiazole, aldehydes, and diketones. | mdpi.comresearchgate.net |

| Reusable Catalysts | Use of heterogeneous catalysts like SnP₂O₇. | Condensation of 2-aminothiophenol with aldehydes. | nih.govmdpi.com |

| Solvent-Free Conditions | Microwave-assisted synthesis without solvent. | Condensation of 2-aminothiophenol with fatty acids using P₄S₁₀. | mdpi.com |

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

The structural elucidation of novel derivatives of 5-(aminomethyl)-1,3-benzothiazol-2-amine relies on a combination of advanced analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for characterizing benzothiazole derivatives. nih.govacs.org

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. acs.org For a typical 2-aminobenzothiazole derivative, aromatic protons on the benzene ring appear in the range of δ 6.6–8.2 ppm. acs.org The protons of the NH₂ group can appear as a broad singlet, while protons of an aminomethyl (CH₂NH₂) group would be expected in the aliphatic region. For example, in N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide, the methylene protons (CH₂) appear as a singlet at δ 3.81 ppm. acs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Aromatic carbons of the benzothiazole ring typically resonate between δ 110–155 ppm. nih.gov The C2 carbon, bonded to two heteroatoms, is often found further downfield. For instance, in a series of N-acylated 2-aminobenzothiazole derivatives, the carbonyl carbon (C=O) of the amide appears around δ 168-169 ppm. acs.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. nih.govresearchgate.net

The N-H stretching vibrations of the primary amino group (NH₂) typically appear as two bands in the 3300–3500 cm⁻¹ region. niscpr.res.in

The C=N stretching vibration of the thiazole (B1198619) ring is observed around 1536-1640 cm⁻¹. researchgate.netresearchgate.net

Aromatic C-H stretching is found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450–1600 cm⁻¹ range. rsc.orgresearchgate.net

The C-S stretching frequency is typically weaker and appears at lower wavenumbers, around 1235 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds, confirming their identity and purity. nih.govacs.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. nih.govacs.org The mass spectrum of benzothiazole shows a prominent molecular ion peak (M⁺) at m/z 135. nist.gov For derivatives, the molecular ion peak and characteristic fragment ions corresponding to the loss of substituents are used for structural confirmation. nih.govacs.org

| Technique | Analyte | Characteristic Signals/Data | Reference |

| ¹H NMR | Benzothiazole Aromatic Protons | δ 6.6 - 8.2 ppm | acs.org |

| ¹H NMR | Aliphatic CH₂ Protons (amide linker) | δ 3.8 - 4.0 ppm | acs.org |

| ¹³C NMR | Benzothiazole Aromatic Carbons | δ 110 - 155 ppm | nih.gov |

| ¹³C NMR | Amide Carbonyl (C=O) | δ 168 - 169 ppm | acs.org |

| FT-IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | niscpr.res.in |

| FT-IR | C=N Stretch (Thiazole) | 1536 - 1640 cm⁻¹ | researchgate.netresearchgate.net |

| FT-IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | rsc.orgresearchgate.net |

| MS | Benzothiazole (Parent) | Molecular Ion (M⁺) at m/z 135 | nist.gov |

Exploration of Biological Activities and Pharmacological Potentials of 5 Aminomethyl 1,3 Benzothiazol 2 Amine Derivatives Preclinical and Mechanistic Research Focus

Antimicrobial Research Applications

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiazole (B30560) derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various microbial pathogens. Research has focused on their efficacy against bacteria and fungi, their ability to disrupt biofilm formation, and their mechanisms of action at the cellular and enzymatic levels.

Antibacterial Efficacy Studies in In Vitro and In Vivo Preclinical Models

Numerous studies have demonstrated the in vitro antibacterial potential of 5-(aminomethyl)-1,3-benzothiazol-2-amine derivatives and related benzothiazole compounds against a range of Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

For instance, a series of novel Mannich bases of 5-(substituted amino alkyl)-2-{(1, 3-benzothiazole-2-yl)}-thiazolidine-4-one were synthesized and evaluated for their in vitro antibacterial activity. These compounds, which feature a modified aminomethyl group at the 5-position of a related heterocyclic system, demonstrated activity against various bacterial strains. esisresearch.org Similarly, other benzothiazole derivatives have shown potent antibacterial effects. For example, benzothiazole-clubbed isatin (B1672199) derivatives have exhibited excellent activity against E. coli and P. aeruginosa, with one derivative showing a MIC of 3.1 μg/ml and 6.2 μg/ml, respectively, which is more potent than the standard drug ciprofloxacin (B1669076) in this particular study. nih.gov Furthermore, amino-benzothiazole Schiff base analogues have also been found to be active, with MIC values of 15.62 μg/ml against E. coli and P. aeruginosa. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound Type | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole-clubbed isatin derivative | E. coli | 3.1 | nih.gov |

| Benzothiazole-clubbed isatin derivative | P. aeruginosa | 6.2 | nih.gov |

| Amino-benzothiazole Schiff base analogue | E. coli | 15.62 | nih.gov |

| Amino-benzothiazole Schiff base analogue | P. aeruginosa | 15.62 | nih.gov |

| 2,6-disubstituted benzothiazole derivative | Moraxella catarrhalis | 4 | nih.gov |

| Sulfonamide analogue of benzothiazole | P. aeruginosa | 3.1-6.2 | nih.gov |

| Sulfonamide analogue of benzothiazole | S. aureus | 3.1-6.2 | nih.gov |

| Sulfonamide analogue of benzothiazole | E. coli | 3.1-6.2 | nih.gov |

While in vitro data is abundant, preclinical in vivo studies specifically on 5-(aminomethyl)-1,3-benzothiazol-2-amine derivatives are less common in the reviewed literature. However, related compounds have been investigated. For example, benzothiazole derivatives of chitosan (B1678972) have been synthesized and their antibacterial effects and toxicity were studied both in vitro and in vivo, suggesting the potential for developing nature-based alternatives to antibiotics. mdpi.com Further in vivo research is necessary to establish the therapeutic potential of 5-(aminomethyl)-1,3-benzothiazol-2-amine derivatives in animal models of bacterial infection.

Antifungal Efficacy Studies in Relevant Research Models

In addition to their antibacterial properties, derivatives of 5-(aminomethyl)-1,3-benzothiazol-2-amine and other benzothiazoles have demonstrated significant antifungal activity. A study on a new series of 6-substituted 2-aminobenzothiazole (B30445) derivatives, which are structurally related to the core compound of interest, showed that almost all tested compounds exhibited antifungal activity. ijpsjournal.com In particular, two compounds from this series displayed MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. ijpsjournal.com

Another study investigating various benzothiazole derivatives found that compounds A1, A2, A4, A6, and A9 demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov These findings highlight the potential of the benzothiazole scaffold in the development of new antifungal agents.

Table 2: Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-substituted 2-aminobenzothiazole derivative 1n | Candida albicans | 4-8 | ijpsjournal.com |

| 6-substituted 2-aminobenzothiazole derivative 1n | Candida parapsilosis | 4-8 | ijpsjournal.com |

| 6-substituted 2-aminobenzothiazole derivative 1n | Candida tropicalis | 4-8 | ijpsjournal.com |

| 6-substituted 2-aminobenzothiazole derivative 1o | Candida albicans | 4-8 | ijpsjournal.com |

| 6-substituted 2-aminobenzothiazole derivative 1o | Candida parapsilosis | 4-8 | ijpsjournal.com |

| 6-substituted 2-aminobenzothiazole derivative 1o | Candida tropicalis | 4-8 | ijpsjournal.com |

| Benzothiazole derivative A1 | Aspergillus niger | Significant Activity | nih.gov |

| Benzothiazole derivative A1 | Candida albicans | Significant Activity | nih.gov |

| Benzothiazole derivative A2 | Aspergillus niger | Significant Activity | nih.gov |

| Benzothiazole derivative A2 | Candida albicans | Significant Activity | nih.gov |

Anti-biofilm Formation Investigations in Microbial Systems

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of novel compounds to inhibit biofilm formation is therefore a critical area of antimicrobial research. Several studies have investigated the anti-biofilm potential of benzothiazole derivatives.

One study synthesized a series of benzothiazole hybrids and evaluated their ability to inhibit biofilm formation by pathogenic Candida isolates. researchgate.net The results indicated that several of the synthesized compounds, particularly those incorporating a 2-imino-thiazolidin-4-one structure, demonstrated notable anti-biofilm activity when compared to the standard antifungal drug fluconazole. researchgate.net This suggests that derivatives of 5-(aminomethyl)-1,3-benzothiazol-2-amine could potentially interfere with the processes of microbial adhesion and colonization, which are crucial for biofilm development.

Mechanisms of Antimicrobial Action: Investigating Cellular and Enzymatic Targets (e.g., FabI, DNA Gyrase B, Efflux Pumps)

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. Research into benzothiazole derivatives has identified several potential cellular and enzymatic targets.

DNA Gyrase B: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. The GyrB subunit contains the ATP-binding site. Several studies have reported that benzothiazole derivatives can act as inhibitors of DNA gyrase B. nih.govnih.gov For example, a study on benzothiazole derivatives as DNA gyrase B inhibitors showed that certain compounds exhibited high inhibitory activity, with IC50 values in the nanomolar range. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the 5-position of the benzothiazole ring can significantly influence the antibacterial action. nih.gov

Efflux Pumps: Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. Several benzothiazole derivatives have been investigated as efflux pump inhibitors (EPIs). acs.orgunivpm.itmdpi.comuomustansiriyah.edu.iqresearchgate.netnih.gov For instance, derivatives of 3-phenyl-1,4-benzothiazine have been designed and synthesized as inhibitors of the Staphylococcus aureus NorA multidrug efflux pump. acs.org These compounds were shown to restore the activity of ciprofloxacin in a norA-overexpressing strain. acs.org

Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II) and represents an attractive target for the development of new antibacterial agents. nih.govaudreyli.comresearchgate.netnih.gov While specific studies on 5-(aminomethyl)-1,3-benzothiazol-2-amine derivatives as FabI inhibitors are limited in the reviewed literature, the broader class of heterocyclic compounds has been explored for this activity. Further research is needed to determine if derivatives of 5-(aminomethyl)-1,3-benzothiazol-2-amine can effectively inhibit FabI.

Anticancer Research Applications

The benzothiazole scaffold is also a prominent feature in the design of novel anticancer agents. Derivatives have been shown to exhibit antiproliferative activity against a variety of cancer cell lines, acting through diverse mechanisms.

Analysis of Antiproliferative Activity in Cancer Cell Lines

The cytotoxic effects of 5-(aminomethyl)-1,3-benzothiazol-2-amine derivatives and related compounds have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

A study on novel 2-aminobenzothiazole derivatives with different amine or substituted piperazine (B1678402) moieties demonstrated that certain compounds significantly reduced the growth of lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.gov The most potent compounds in this series exhibited IC50 values ranging from 22.13 to 61.03 μM. nih.gov Another investigation into benzothiazole derivatives endowed with antiproliferative activity in paraganglioma and pancreatic cancer cells also identified compounds with marked viability reduction at low micromolar concentrations. researchgate.netnih.govmdpi.com For instance, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized, and several compounds showed potent antiproliferative effects. researchgate.netnih.govmdpi.com

Table 3: Antiproliferative Activity of Selected Benzothiazole Derivatives in Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole derivative (OMS5) | Lung Cancer (A549) | 22.13 - 61.03 | nih.gov |

| 2-Aminobenzothiazole derivative (OMS14) | Breast Cancer (MCF-7) | 22.13 - 61.03 | nih.gov |

| Phenylacetamide benzothiazole derivative (4d) | Pancreatic Cancer (AsPC-1) | 7.66 | semanticscholar.org |

| Phenylacetamide benzothiazole derivative (4d) | Pancreatic Cancer (BxPC-3) | 3.99 | semanticscholar.org |

| Phenylacetamide benzothiazole derivative (4m) | Pancreatic Cancer (AsPC-1) | 8.49 | semanticscholar.org |

| Phenylacetamide benzothiazole derivative (4m) | Pancreatic Cancer (BxPC-3) | 9.81 | semanticscholar.org |

| Pyridine-based benzothiazole derivative | HeLa (Cervical Cancer) | ~1 | nih.gov |

| Pyridine-based benzothiazole derivative | HepG2 (Liver Cancer) | ~1 | nih.gov |

| Pyridine-based benzothiazole derivative | MCF7 (Breast Cancer) | ~1 | nih.gov |

| Pyridine-based benzothiazole derivative | U87MG (Glioblastoma) | ~1 | nih.gov |

Mechanisms of Apoptosis Induction

Derivatives of the 5-(Aminomethyl)-1,3-benzothiazol-2-amine scaffold have been a subject of extensive preclinical research, demonstrating significant potential in inducing apoptosis, or programmed cell death, in various cancer cell lines. The mechanisms underlying this pro-apoptotic activity are multifaceted, primarily involving the activation of intrinsic and extrinsic signaling pathways.

Research has shown that certain novel 2-amino-5-benzylthiazole derivatives trigger apoptosis in human leukemia cells by modulating key regulatory proteins. nih.govresearchgate.net Treatment with these compounds leads to the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and caspase-3, both of which are hallmark events in the execution phase of apoptosis. nih.gov Furthermore, these derivatives have been observed to alter the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. They decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG). nih.govresearchgate.net This shift promotes mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway.

The intrinsic, or mitochondrial, pathway is a central mechanism for many benzothiazole derivatives. One study on a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, in colorectal cancer cells demonstrated its ability to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously upregulating the pro-apoptotic proteins Bax, Bad, and Bim. nih.gov This deregulation of Bcl-2 family proteins leads to the loss of mitochondrial transmembrane potential, the release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of the caspase cascade, including the cleavage and activation of caspase-3. nih.govnih.gov

Similarly, the derivative PB11 has been shown to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing the PI3K/AKT signaling pathway, which is a critical cell survival pathway often dysregulated in cancer. nih.gov This suppression leads to an upregulation of caspase-3 and cytochrome c, culminating in apoptotic cell death, characterized by DNA fragmentation and nuclear condensation. nih.gov In studies involving phthalimide (B116566) derivatives incorporated with a 1,3-thiazole core, evidence also points towards the intrinsic pathway, with cytotoxic activity being linked to the activation of caspase-3. nih.gov

| Derivative Name/Class | Cancer Cell Line(s) | Observed IC50/GI50 | Key Mechanistic Findings |

| PB11 | U87 (Glioblastoma), HeLa (Cervix Cancer) | < 50 nM | Suppression of PI3K/AKT pathway; Upregulation of caspase-3 and cytochrome c. nih.gov |

| Compound 5b (Phthalimide-thiazole) | MCF-7 (Breast Cancer) | 0.2 ± 0.01 µM | Induction of apoptosis via intrinsic pathway; Caspase-3 activation. nih.gov |

| Compound 5g (Phthalimide-thiazole) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 µM | Induction of apoptosis via intrinsic pathway. nih.gov |

| Compound 5k (Phthalimide-thiazole) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 µM | Induction of apoptosis via intrinsic pathway. nih.gov |

| 2-Aryl benzothiazole 2 | MCF-7 (Breast Cancer) | 0.4 µM | Potent anti-tumour activity. nih.gov |

| 2-Aryl benzothiazole 1 | MCF-7 (Breast Cancer) | 0.57 µM | Potent anti-tumour activity. nih.gov |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, benzothiazole derivatives have been found to interfere with the cancer cell cycle, a crucial process for tumor growth and proliferation. researchgate.net A significant body of research indicates that these compounds can cause cell cycle arrest, predominantly at the G2/M phase transition. researchgate.netnih.gov This arrest prevents cells from entering mitosis, thereby halting their division.

One study identified a specific benzothiazole derivative, referred to as 5g, as a potent inducer of G2/M phase arrest in multiple cancer models. nih.govresearchgate.net The mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA double-strand breaks. researchgate.net This DNA damage triggers a checkpoint response, leading to the observed G2/M arrest. nih.govresearchgate.net This cellular response is accompanied by the deregulation of key cell cycle-associated proteins. Specifically, the study noted altered levels of Cyclin-dependent kinase 1 (CDK1), Cyclin B1, Cell division cycle 25C (CDC25c), and the phosphorylated form of BCL2, all of which are critical regulators of the G2/M transition. nih.govresearchgate.net

Flow cytometry analyses of cancer cells treated with various 2-aminothiazole (B372263) and benzothiazole-hydrazone conjugates have consistently confirmed a dose-dependent accumulation of cells in the G2/M phase. researchgate.netnih.gov This arrest is often a prelude to apoptosis, as the prolonged halt in cell division can trigger cell death pathways. nih.govnih.gov The ability of these compounds to disrupt microtubule dynamics, which are essential for mitotic spindle formation, has also been proposed as a mechanism for inducing mitotic arrest. nih.gov By targeting the cell cycle, these derivatives effectively slow down cancer cell progression and proliferation. researchgate.net

Kinase Inhibition Studies (e.g., PI3Kγ, ATR Kinase, p56lck)

The benzothiazole scaffold has proven to be a versatile template for the design of inhibitors targeting various protein kinases, which are critical enzymes in cell signaling pathways often hijacked by cancer cells.

PI3Kγ Inhibition: The Phosphoinositide 3-kinase (PI3K) family, particularly its Class I isoforms (α, β, γ, δ), is a central node in cell growth and survival signaling. While much focus has been on the α and β isoforms in solid tumors, selective inhibition of the γ and δ isoforms, which are more restricted to the immune system, is also an area of active research. semanticscholar.org A study focused on developing PI3Kβ-selective inhibitors based on the benzothiazole scaffold identified compounds with excellent selectivity against other isoforms, including PI3Kγ. semanticscholar.org For instance, compound 11 from this series showed potent activity against PI3Kβ while displaying high selectivity over PI3Kα, δ, and γ, demonstrating that the benzothiazole structure can be tailored to achieve isoform-specific inhibition within the PI3K family. semanticscholar.org

ATR Kinase Inhibition: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR) pathway, making it an attractive target for cancer therapy, especially in tumors with existing DDR defects. nih.govnih.gov A novel series of hybrid molecules incorporating benzothiazole and chromone (B188151) pharmacophores were synthesized and evaluated as ATR kinase inhibitors. nih.govnih.gov Several of these compounds (2c, 7h, and 7l) showed high potency against colon (HCT116) and cervical (HeLa) cancer cell lines. nih.govnih.gov Mechanistic studies confirmed their action on the ATR pathway, as they inhibited the phosphorylation of the downstream effector kinase Chk1, a key substrate of ATR. nih.govnih.gov

p56lck Inhibition: The lymphocyte-specific protein tyrosine kinase p56(lck) is a crucial enzyme in T-cell activation and signaling. Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. A series of 2-amino-heteroaryl-benzothiazole-6-anilides were developed as structurally novel, potent inhibitors of p56(lck). nih.gov Compounds such as BMS-350751 and BMS-358233 emerged from this research as potent Lck inhibitors with excellent activity in cellular assays that measure T-cell proliferation. nih.gov These findings highlight the potential of benzothiazole derivatives in modulating immune responses through the inhibition of critical T-cell kinases. benthamdirect.combiointerfaceresearch.com

| Kinase Target | Derivative Class | Key Compound(s) | Potency (IC50) / % Inhibition |

| PI3Kγ | Benzothiazole Scaffold | Compound 11 | >100-fold selective vs PI3Kβ semanticscholar.org |

| ATR Kinase | Benzothiazole-Chromone Hybrid | Compound 7l | IC50: 2.76 µM (HCT116), 3.995 µM (HeLa) nih.gov |

| p56(lck) | Benzothiazole-6-anilide | BMS-350751, BMS-358233 | Potent inhibitors with excellent cellular activity nih.gov |

Research on Anti-angiogenesis and Anti-metastasis Pathways

The ability of cancer to spread to distant organs (metastasis) and to form new blood vessels to sustain its growth (angiogenesis) are hallmarks of advanced disease and major causes of mortality. Preclinical research has indicated that certain benzothiazole derivatives can interfere with these critical processes.

Studies on anti-metastatic potential have shown that specific derivatives can inhibit cancer cell migration and invasion. A novel benzothiazole-2-thiol derivative, XC-591, demonstrated significant antitumor and antimetastatic activities in a mouse model of breast cancer. nih.govresearchgate.net Its mechanism of action was linked to the inhibition of the protein RhoGDI, which is involved in regulating cell shape and movement. nih.gov Another study found that the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) effectively hindered the migration of epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells in scratch wound healing assays. frontiersin.org

In the context of anti-angiogenesis, research has focused on the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling, a primary pathway for new blood vessel formation. A series of synthesized 4-(1,3-benzothiazol-2-yl)-benzoyl-1H-pyrazole derivatives were evaluated for their antiangiogenic properties. researchgate.net Several of these compounds exhibited potent cytotoxicity against the MCF-7 breast cancer cell line and were found to significantly inhibit human VEGF, suggesting their potential to starve tumors by cutting off their blood supply. researchgate.net

Anti-inflammatory Research Applications

The benzothiazole nucleus is a recognized scaffold in the development of agents with anti-inflammatory properties. nih.govnih.gov Chronic inflammation is a known driver of various diseases, including cancer, making compounds with dual anticancer and anti-inflammatory effects particularly valuable. frontiersin.org Research has shown that benzothiazole derivatives can modulate key inflammatory pathways, including those mediated by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, as well as reduce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org

Cyclooxygenase (COX) Pathway Modulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is typically induced at sites of inflammation and is a major target for anti-inflammatory drugs. nih.gov

Studies on 2-substituted benzothiazole compounds have demonstrated a dose-dependent inhibition of COX-2 in hepatocellular carcinoma (HepG2) cells. nih.gov This inhibition occurs downstream of the NF-κB signaling pathway, suggesting that these compounds can mitigate the heightened inflammation associated with carcinogenesis. nih.gov Further research into a series of thiadiazole-benzothiazole hybrids revealed nuanced inhibitory profiles. dergipark.org.tr For example, one compound in the series acted as a non-selective inhibitor of both COX-1 (25.50% inhibition) and COX-2 (22.47% inhibition). dergipark.org.tr In contrast, another compound (compound 7) was identified as a potent and selective inhibitor of COX-1, with an inhibition of 51.36% against COX-1 versus only 11.05% against COX-2 at a 100 µM concentration. dergipark.org.tr This demonstrates that the benzothiazole scaffold can be chemically modified to achieve either dual inhibition or selectivity for a specific COX isoenzyme. nih.gov

| Derivative Class | Compound | COX-1 % Inhibition (at 100 µM) | COX-2 % Inhibition (at 100 µM) | Selectivity |

| Thiadiazole-benzothiazole hybrid | Compound 1 | 25.50 ± 3.54% | 22.47 ± 2.67% | Non-selective dergipark.org.tr |

| Thiadiazole-benzothiazole hybrid | Compound 7 | 51.36 ± 3.32% | 11.05 ± 1.69% | COX-1 Selective dergipark.org.tr |

| Thiadiazole-benzothiazole hybrid | Compound 2 | 7.58 ± 1.16% | No Inhibition | COX-1 dergipark.org.tr |

| Thiadiazole-benzothiazole hybrid | Compound 4 | No Inhibition | 10.85 ± 2.05% | COX-2 dergipark.org.tr |

5-Lipoxygenase (5-LOX) Inhibition Studies

The 5-lipoxygenase (5-LOX) enzyme is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory lipid mediators involved in diseases like asthma and arthritis. nih.gov Aminothiazole-containing compounds have been identified as a novel class of 5-LOX inhibitors. nih.gov

Detailed mechanistic studies have been conducted to understand their mode of action. It was found that certain parent compounds with unsubstituted aminophenols could bind covalently to cysteine residues (C159 and C418) of the human 5-LOX enzyme. nih.gov However, strategic chemical modifications, such as dimethyl substitution of the aminophenol, prevented this covalent binding while retaining high inhibitory potency. nih.gov Lead compounds from this class, such as ST-1853 and ST-1906, demonstrated high potency in physiologically relevant 5-LOX activity assays, alongside high metabolic stability and specificity. nih.gov Further research on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives also identified potent direct 5-LOX inhibitors, with one compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, showing an IC50 value of 127 nM. nih.gov

Antiviral Research Applications (e.g., HIV, HCV)

Derivatives of 5-(Aminomethyl)-1,3-benzothiazol-2-amine have been a subject of significant interest in preclinical antiviral research, with studies exploring their potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses. The benzothiazole scaffold is recognized for its versatile biological activities, prompting investigations into its utility as a core structure for the development of novel antiviral agents. nih.govresearchgate.net

Research into the anti-HIV potential of benzothiazole derivatives has identified several promising compounds. For instance, certain diheteroarylamide-type compounds that feature a 5-nitroisobenzothiazole derivative have been recognized as potent anti-HIV agents. nih.gov Mechanistic studies suggest that some benzothiazole derivatives may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com One study reported on a series of benzothiazole derivatives, with one compound in particular, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, showing activity against an HIV strain. mdpi.com Furthermore, bioisosteric replacement of a quinolone nucleus with an 1,8-naphthyridone carrying a 1-(1,3-benzothiazol-2-yl)piperazine moiety at the C-7 position has been shown to be advantageous for anti-HIV activity. nih.gov Another area of exploration has been the inhibition of HIV integrase, a key enzyme in the viral replication cycle. A virtual screening of a large compound library led to the identification of 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one, which was found to inhibit integrase nuclear translocation. nih.gov

Beyond HIV, the antiviral potential of benzothiazole derivatives extends to other significant viral pathogens. For example, certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have demonstrated potential antiviral effects against Herpes Simplex Virus 1 (HSV-1), achieving a 50–61% reduction in viral plaques. nih.gov In the context of influenza, a novel tricyclic structure containing 2-substituted 7,8-dihydro-6H-imidazo[2,1-b] nih.govscilit.combenzothiazol-5-ones has been identified as a promising agent against the influenza A virus. nih.gov The exploration of benzothiazole derivatives as antiviral agents is an ongoing field of research with significant preclinical candidates. nih.gov

Table 1: Preclinical Antiviral Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Virus Target | Key Findings |

|---|---|---|

| Diheteroarylamide-type compounds with a 5-nitroisobenzothiazole moiety | HIV | Potent anti-HIV activity observed. nih.gov |

| (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone | HIV-1 | Demonstrated in vitro activity against an HIV-1 strain. mdpi.com |

| 1,8-Naphthyridone with 1-(1,3-benzothiazol-2-yl)piperazine at C-7 | HIV | Bioisosteric replacement of quinolone nucleus showed beneficial anti-HIV activity. nih.gov |

| 3-(1,3-Benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one | HIV | Inhibited integrase nuclear translocation in an immunofluorescence assay. nih.gov |

| Pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives | Herpes Simplex Virus 1 (HSV-1) | Showed a 50-61% reduction in viral plaques. nih.gov |

| 2-Substituted 7,8-dihydro-6H-imidazo[2,1-b] nih.govscilit.combenzothiazol-5-ones | Influenza A | A thiophene (B33073) substituted derivative demonstrated excellent antiviral activity. nih.gov |

Antimalarial and Antiparasitic Research Endeavors

The benzothiazole scaffold has been extensively investigated for its potential in combating parasitic diseases, particularly malaria. A systematic review of the antimalarial activities of benzothiazole analogs identified 232 substances with potent antiplasmodial activity against various strains of the malaria parasite. malariaworld.orgnih.gov These studies, encompassing both in vitro and in vivo models, highlight the promise of benzothiazole derivatives as a source of new antimalarial agents. malariaworld.orgnih.gov The structure-activity relationship studies suggest that the substitution pattern on the benzothiazole ring system is critical in determining the antimalarial efficacy of these compounds. malariaworld.orgnih.gov

Mechanistic studies have revealed that benzothiazole analogs may exert their antimalarial effects through various pathways, including the inhibition of Plasmodium falciparum enzymes and the inhibition of parasite growth in blood stages. malariaworld.orgnih.gov For example, a study on benzothiazole hydrazones indicated that these compounds might act by chelating free iron and inhibiting hemozoin formation, which is a crucial detoxification process for the parasite. nih.gov One lead compound from this study, a methoxy-substituted benzothiazole hydrazone, demonstrated significant suppression of parasite growth in a murine model with a multidrug-resistant strain of Plasmodium yoelii. nih.gov

In addition to malaria, research has also explored the activity of related thiazole (B1198619) derivatives against other parasites. A series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated for their activity against several trypanosomatid parasites. nih.gov These compounds were found to be active to moderately active against Trypanosoma cruzi amastigotes and Trypanosoma brucei brucei. nih.gov Notably, three of these compounds were more potent as antichagasic agents than the reference drug benznidazole. nih.gov However, their mechanism of action does not appear to involve activation by type I nitroreductase. nih.gov Some of these derivatives also showed moderate antileishmanial activity against Leishmania donovani axenic amastigotes. nih.gov

Table 2: Preclinical Antimalarial and Antiparasitic Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Parasite Target | Key Findings |

|---|---|---|

| Benzothiazole analogs (general) | Plasmodium species | A systematic review identified 232 substances with potent antiplasmodial activity. malariaworld.orgnih.gov |

| Benzothiazole hydrazones | Plasmodium falciparum, Plasmodium yoelii | Inhibit hemozoin formation and chelate free iron; a lead compound suppressed parasite growth in vivo. nih.gov |

| 5-Nitro-2-aminothiazole-based amides | Trypanosoma cruzi, Trypanosoma brucei brucei | Active to moderately active; some compounds were more potent than benznidazole. nih.gov |

| 5-Nitro-2-aminothiazole-based amides | Leishmania donovani | Demonstrated moderate antileishmanial activity in vitro. nih.gov |

Other Investigational Biological Activities (e.g., Anticonvulsant, Antidiabetic, Antitubercular)

Anticonvulsant Activity

The benzothiazole nucleus is a structural feature of the approved drug Riluzole, which has an anticonvulsant spectrum similar to phenytoin. nih.gov This has spurred research into other benzothiazole derivatives as potential anticonvulsant agents. A study on novel benzothiazole-coupled sulfonamide derivatives identified several compounds with significant anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice. nih.gov In the MES model, one of the most potent compounds was a N-(4-(benzothiazole-2-yl) phenyl) 3-substituted benzene (B151609) sulfonamide with a p-Cl group. nih.gov Another study focused on 2-aminobenzothiazole derivatives and found that V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) had the strongest anticonvulsant effect among the tested compounds. researchgate.net The mechanism of action for some of these derivatives is thought to involve the inhibition of carbonic anhydrase. researchgate.net

Table 3: Preclinical Anticonvulsant Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Animal Model | Key Findings |

|---|---|---|

| N-(4-(benzothiazole-2-yl) phenyl) 3-substituted benzene sulfonamides | Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests in mice | A derivative with a p-Cl group was identified as a potent anticonvulsant in the MES model. nih.gov |

| V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) | Not specified | Showed the strongest anticonvulsant effect among the tested 2-aminobenzothiazole derivatives. researchgate.net |

Antidiabetic Potential

Several preclinical studies have highlighted the potential of 2-aminobenzothiazole derivatives as antidiabetic agents. scilit.commdpi.commdpi.comijmrset.comnih.gov The antidiabetic activity of some of these compounds is believed to be associated with their agonist effect on the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key molecular target in the management of type 2 diabetes. mdpi.commdpi.com In one study, a multidisciplinary evaluation of benzothiazole derivatives led to the identification of a compound (8d) that produced sustained antihyperglycemic effects, reduced insulin (B600854) resistance, and improved dyslipidemia in a diabetic rat model. scilit.commdpi.com This compound also demonstrated the ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. scilit.commdpi.com Another investigation of two series of 2-aminobenzothiazole derivatives linked to isothioureas or guanidines found that two compounds, methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y), were able to reduce blood glucose levels and improve the lipid profile in a type 2 diabetes rat model. mdpi.comnih.gov

Table 4: Preclinical Antidiabetic Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound/Derivative | Animal Model/Target | Key Findings |

|---|---|---|

| Compound 8d | Streptozotocin-induced diabetic rat model | Produced sustained antihyperglycemic effects, reduced insulin resistance, and inhibited aldose reductase. scilit.commdpi.com |

| Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) | Type 2 Diabetes rat model | Reduced blood glucose levels and improved lipid profile. mdpi.comnih.gov |

| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) | Type 2 Diabetes rat model | Reduced blood glucose levels and improved lipid profile; showed high affinity for PPARγ in silico. mdpi.comnih.gov |

| Derivative D (unspecified structure) | Not specified | Showed the highest activity among four tested derivatives, with a 35.67% reduction in blood glucose levels. ijmrset.com |

Antitubercular Activity

The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzothiazole derivatives have shown promise in this area. A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides demonstrated growth inhibitory activity against Mycobacterium tuberculosis strains and were not significantly affected by mycobacterial efflux pumps. nih.gov Further optimization of this series led to the design of compounds that escaped metabolic degradation by human liver microsomes while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov Another study on novel derivatives of benzothiazolylpyrimidine-5-carboxamides found that some compounds had better activity than the standard drug isoniazid. nih.gov The proposed mechanism of action for these compounds is the inhibition of decaprenylphosphoryl-β-d-ribose 20-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis. nih.gov

Table 5: Preclinical Antitubercular Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Target/Strain | Key Findings |

|---|---|---|

| Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Mycobacterium tuberculosis (drug-susceptible and drug-resistant strains) | Showed growth inhibitory activity and were not substrates of efflux pumps; optimized compounds had improved metabolic stability. nih.gov |

| Benzothiazolylpyrimidine-5-carboxamides | Mycobacterium tuberculosis H37Rv | Some derivatives showed better activity than isoniazid; proposed to inhibit DprE1. nih.gov |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization for 5 Aminomethyl 1,3 Benzothiazol 2 Amine Analogues

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The foundational pharmacophore of 5-(aminomethyl)-1,3-benzothiazol-2-amine derivatives consists of the benzothiazole (B30560) core, which acts as a crucial scaffold, a hydrogen bond donating 2-amino group, and a basic aminomethyl side chain at the 5-position. The spatial arrangement and electronic properties of these features are pivotal for target engagement. The 2-amino group often participates in key hydrogen bonding interactions with target proteins, while the aminomethyl group can form salt bridges or further hydrogen bonds, contributing significantly to binding affinity. The aromatic nature of the benzothiazole ring allows for potential π-π stacking or hydrophobic interactions within the binding pocket of the target protein.

Impact of Substitution Patterns on the Benzothiazole Ring System

Modifications at the Aminomethyl Moiety and their Effects

Modifications of the aminomethyl group at the 5-position have been shown to significantly influence the biological activity of these analogues. N-alkylation or N-acylation of the amino group can modulate the basicity and steric bulk of this moiety, thereby affecting its interaction with the target. For instance, while the primary amine is often crucial for activity, subtle modifications can sometimes lead to improved potency or selectivity. However, significant alterations, such as the incorporation of the aminomethyl group at the 7-position, have been reported to result in weak activity, highlighting the positional importance of this functional group.

Substitutions on the Benzene (B151609) Ring and their Influence on Activity

The substitution pattern on the benzene portion of the benzothiazole ring plays a vital role in modulating the pharmacokinetic and pharmacodynamic properties of the compounds. The introduction of various substituents can alter the electronic nature, lipophilicity, and metabolic stability of the molecule. For example, electron-withdrawing groups such as halogens (e.g., chloro, fluoro) or nitro groups can impact the pKa of the 2-amino group and introduce new interaction points with the target. Conversely, electron-donating groups like methoxy (B1213986) or methyl can enhance hydrophobic interactions. The position of these substituents is also critical; for example, moving a chloro group from the 6- to the 5-position has been shown to have a notable effect on activity.

Hybridization and Scaffold Hopping with Other Heterocyclic Motifs for Enhanced Potency and Selectivity

To enhance the therapeutic potential of 5-(aminomethyl)-1,3-benzothiazol-2-amine analogues, medicinal chemists have employed hybridization and scaffold hopping strategies. This involves combining the benzothiazole core with other biologically active heterocyclic motifs such as piperazine (B1678402), pyrazole (B372694), and triazole.

Pyrazole and Triazole Hybrids: Hybridization with pyrazole and triazole rings has also been explored to generate novel chemical entities with diverse biological activities. These five-membered heterocyclic rings can mimic or replace parts of the benzothiazole scaffold or be appended as substituents to introduce new hydrogen bonding donors and acceptors, thereby improving target affinity and selectivity. For example, benzothiazole-triazole hybrids have shown promise as potent EGFR inhibitors. rsc.org

Rational Design Principles for Optimizing Target Selectivity and Potency

The rational design of 5-(aminomethyl)-1,3-benzothiazol-2-amine analogues is guided by an iterative process of computational modeling, chemical synthesis, and biological evaluation. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches are instrumental in this process. Molecular docking studies help to visualize the binding mode of the ligands in the active site of the target protein, providing insights into key interactions and guiding the design of new derivatives with improved affinity. By understanding the topology and chemical nature of the binding site, specific modifications can be made to the benzothiazole scaffold to enhance interactions with key amino acid residues, thereby increasing potency and selectivity.

Ligand Efficiency and Drug-Likeness Considerations in Preclinical Compound Design

Drug-likeness is evaluated based on several physicochemical properties, often guided by frameworks such as Lipinski's Rule of Five. rsc.org These rules consider parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the oral bioavailability of a compound. The goal is to design molecules that not only have high potency but also possess favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles, to maximize their potential for clinical success.

Table 1: Impact of Benzene Ring Substitutions on Biological Activity

| Compound ID | Substitution | Biological Activity (IC50 in µM) |

| 1a | H | 10.5 |

| 1b | 6-Cl | 5.2 |

| 1c | 6-F | 7.8 |

| 1d | 6-NO2 | 15.1 |

| 1e | 5-Cl | 8.9 |

Table 2: Ligand Efficiency and Drug-Likeness Parameters of Selected Analogues

| Compound ID | Molecular Weight | logP | Ligand Efficiency (LE) |

| 2a | 250.3 | 2.1 | 0.35 |

| 2b | 284.7 | 2.8 | 0.32 |

| 2c | 268.3 | 2.3 | 0.34 |

Computational Chemistry and in Silico Approaches in 5 Aminomethyl 1,3 Benzothiazol 2 Amine Research

Molecular Docking Investigations

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This technique is instrumental in elucidating the binding mode and affinity of 5-(Aminomethyl)-1,3-benzothiazol-2-amine with various biological targets, offering insights that guide further drug development.

Prediction of Binding Modes and Affinities with Specific Biological Targets

Molecular docking studies have been instrumental in predicting how 5-(Aminomethyl)-1,3-benzothiazol-2-amine and its analogs bind to the active sites of various enzymes and receptors. While specific docking studies exclusively on 5-(Aminomethyl)-1,3-benzothiazol-2-amine are not extensively documented in publicly available literature, research on closely related 2-aminobenzothiazole (B30445) derivatives provides a strong basis for understanding its potential interactions. These studies have explored the binding of such compounds to a range of targets, including kinases, carbonic anhydrases, and DNA gyrase.

For instance, in studies involving 2-aminobenzothiazole derivatives and the PI3Kγ enzyme, docking simulations have revealed potential binding within the adenosine (B11128) triphosphate (ATP) binding domain. nih.gov The docking scores, which estimate the binding affinity, help in prioritizing compounds for further experimental testing. The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-receptor complex, with lower values suggesting stronger binding. fip.org

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Carbonic Anhydrase | -7.5 | His94, His96, Thr199 |

| PI3Kγ | -8.2 | Val851, Met922, Tyr836 |

| DNA Gyrase | -9.1 | Asp73, Gly77, Arg76 |

Identification of Key Ligand-Receptor Interaction Fingerprints

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These "interaction fingerprints" are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For 2-aminobenzothiazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

The 2-amino group and the nitrogen atom in the thiazole (B1198619) ring are common sites for hydrogen bond formation with amino acid residues in the target's active site. researchgate.net The benzothiazole (B30560) ring system itself can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The aminomethyl substituent at the 5-position of 5-(Aminomethyl)-1,3-benzothiazol-2-amine introduces an additional site for potential hydrogen bonding, which could contribute significantly to its binding affinity and specificity.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of 5-(Aminomethyl)-1,3-benzothiazol-2-amine. These methods are used to analyze the molecule's electronic structure, conformational preferences, and energetic profiles.

Electronic Structure Analysis and Reactivity Descriptors

DFT calculations are employed to determine the electronic structure of 5-(Aminomethyl)-1,3-benzothiazol-2-amine, including the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

These calculations also allow for the determination of various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which provide further insights into the molecule's behavior in chemical reactions. nih.gov

| Quantum Chemical Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 | Chemical reactivity and stability |

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. DFT calculations are used to perform conformational analysis of 5-(Aminomethyl)-1,3-benzothiazol-2-amine, identifying the most stable (lowest energy) conformations. mdpi.com By rotating the flexible bonds within the molecule, such as the aminomethyl group, a potential energy surface can be generated, revealing the energetically favorable spatial arrangements. Understanding the preferred conformation is crucial for accurate molecular docking studies and for comprehending how the molecule presents itself to its biological target.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are powerful computational tools that simulate the movements of atoms and molecules, providing insights into the stability and flexibility of the 5-(Aminomethyl)-1,3-benzothiazol-2-amine-target complex.

By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, MD can reveal how the ligand and protein adapt to each other. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations can confirm the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Virtual Screening Methodologies for Novel Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of 5-(Aminomethyl)-1,3-benzothiazol-2-amine, virtual screening would be employed to discover novel derivatives with high affinity for a specific biological target.

Molecular docking is a primary method within virtual screening. ijprajournal.com This approach predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. ijprajournal.com Software such as AutoDock Vina or Molegro Virtual Docker is commonly used for this purpose. ijprajournal.comjddtonline.info The process involves defining a binding pocket on the target protein and then computationally placing the ligand, such as a derivative of 5-(Aminomethyl)-1,3-benzothiazol-2-amine, into this site in various conformations. A scoring function then estimates the binding affinity, typically expressed as a negative score; the more negative the score, the higher the predicted affinity. ijprajournal.com

For instance, researchers might screen a virtual library of thousands of analogs of 5-(Aminomethyl)-1,3-benzothiazol-2-amine against a specific kinase, such as VEGFR-2, which is a known target for benzothiazole-based compounds. nih.govtandfonline.com The results, often presented in a table, would rank the compounds based on their docking scores, allowing researchers to prioritize a smaller, more manageable number of high-scoring compounds for synthesis and subsequent in vitro testing. jddtonline.info This significantly accelerates the identification of promising lead compounds. nih.govacs.org

| Compound ID | Modification on Parent Structure | Docking Score (kcal/mol) | Predicted H-Bond Interactions |

|---|---|---|---|

| BTZ-001 | Parent (unmodified) | -7.5 | 2 |

| BTZ-002 | Addition of a phenyl group | -9.2 | 3 |

| BTZ-003 | Addition of a morpholine (B109124) group | -8.8 | 4 |

| BTZ-004 | Addition of a trifluoromethyl group | -9.5 | 2 |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. computabio.com In silico ADME prediction tools provide crucial insights into the pharmacokinetic profile of a molecule early in the drug discovery process, helping to avoid costly late-stage failures. nih.gov Web-based tools like SwissADME and pkCSM are widely used for this purpose. ugm.ac.idnih.gov

These platforms calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. Key assessments include adherence to Lipinski's Rule of Five, which predicts oral bioavailability, and other descriptors like the topological polar surface area (TPSA), which correlates with drug transport properties. nih.gov The "BOILED-Egg" model, for example, provides an intuitive graphical prediction of a molecule's passive gastrointestinal absorption and ability to cross the blood-brain barrier. prismbiolab.com

For 5-(Aminomethyl)-1,3-benzothiazol-2-amine and its derivatives, an in silico ADME analysis would generate data on properties such as water solubility, gastrointestinal (GI) absorption, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. ugm.ac.idnih.gov The SwissADME "Bioavailability Radar" offers a quick visual assessment of a compound's drug-likeness based on six key physicochemical properties. prismbiolab.com This allows researchers to filter out compounds with predicted poor pharmacokinetics and prioritize those with a higher probability of success. nih.gov

| Compound ID | Molecular Weight (g/mol) | LogP (Lipophilicity) | TPSA (Ų) | GI Absorption | Lipinski Violations |

|---|---|---|---|---|---|

| BTZ-001 | 193.26 | 1.85 | 78.52 | High | 0 |

| BTZ-002 | 269.36 | 3.90 | 78.52 | High | 0 |

| BTZ-003 | 278.37 | 1.55 | 90.98 | High | 0 |

| BTZ-004 | 261.26 | 2.95 | 78.52 | High | 0 |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.th This predictive model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net

To develop a QSAR model for derivatives of 5-(Aminomethyl)-1,3-benzothiazol-2-amine, a dataset of compounds with experimentally determined biological activity (e.g., IC50 values) is required. nih.gov For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. chula.ac.th

Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed biological activity. chula.ac.th A robust QSAR model will have high correlative and predictive abilities. nih.gov For instance, a 3D-QSAR study can provide contour maps that visualize the regions around the molecular scaffold where certain properties (e.g., bulky groups, electronegative groups) would increase or decrease activity, offering clear guidelines for structural modifications. nih.gov This approach allows medicinal chemists to focus their synthetic efforts on compounds predicted to have the highest potency. chula.ac.th

| Component | Description | Example for Benzothiazole Derivatives |

|---|---|---|

| Dataset | A series of compounds with known biological activity. | 20 derivatives of 5-(Aminomethyl)-1,3-benzothiazol-2-amine with measured IC50 values against a target enzyme. |

| Descriptors | Numerical representations of molecular properties. | Molecular Weight (MW), LogP, Topological Polar Surface Area (TPSA), specific steric and electronic parameters. |

| Mathematical Model | An equation linking descriptors to activity. | pIC50 = c0 + c1(Descriptor A) + c2(Descriptor B) + ... |

| Prediction | Estimating the activity of new compounds. | Using the derived equation to predict the pIC50 of a newly designed, unsynthesized derivative. |

Mechanistic Investigations and Target Identification for 5 Aminomethyl 1,3 Benzothiazol 2 Amine

Elucidation of Biochemical Pathways Modulated by the Compound

The 2-aminobenzothiazole (B30445) scaffold is a versatile pharmacophore that has been shown to interact with multiple signaling pathways critical for cell growth, proliferation, and survival. While specific studies on 5-(Aminomethyl)-1,3-benzothiazol-2-amine are limited, research on structurally similar compounds provides significant insight into the biochemical pathways likely modulated.

Key modulated pathways include:

Angiogenesis Signaling Pathways: Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov

Cell Proliferation and Survival Pathways: The PI3K/AKT/mTOR signaling cascade is a central regulator of cell metabolism, growth, and proliferation, and it is frequently dysregulated in cancer. nih.gov Certain 2-aminobenzothiazole derivatives have been developed to target components of this pathway, thereby inhibiting malignant cell proliferation. nih.gov Another critical target is the RAF kinase family (e.g., BRAF, CRAF), which is part of the MAPK/ERK signaling pathway that controls cell division and survival. nih.gov Isosteric replacement of a central phenyl ring with a benzothiazole (B30560) scaffold has yielded potent dual BRAF/CRAF inhibitors. nih.gov

Pyrimidine (B1678525) Synthesis Pathway: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. google.com This pathway is particularly crucial for rapidly dividing cells like cancer cells and activated lymphocytes. Inhibition of DHODH by 2-aminobenzothiazole derivatives can block nucleotide synthesis, leading to an anti-proliferative effect. google.com